Ethanimidamide, N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxy-
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Overview
Description
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide is a compound that has a similar structure . It’s a fluorinated building block with an empirical formula of C9H7ClF3NO and a molecular weight of 237.61 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are commonly used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorinated building blocks .
Molecular Structure Analysis
The molecular structure of N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide includes a chloro group attached to a phenyl ring, which is also attached to a trifluoromethyl group .
Chemical Reactions Analysis
Trifluoromethylation is a common reaction in the synthesis of compounds containing a trifluoromethyl group . This process often involves the use of hazardous fluorinating reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group . For example, the trifluoromethyl group is highly electron-withdrawing, which can improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .
Scientific Research Applications
Synthesis and Formation of Vic-Dioxime Complexes
Research conducted by Canpolat and Kaya (2005) focused on synthesizing new vic-dioxime complexes, including N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (L1H2). These ligands formed mononuclear complexes with various metals, suggesting potential applications in coordination chemistry and material sciences (Canpolat & Kaya, 2005).
Microwave-Assisted Hantzsch Thiazole Synthesis
Kamila, Mendoza, and Biehl (2012) utilized a similar chemical structure in microwave-assisted Hantzsch thiazole synthesis. This process is significant for the efficient synthesis of compounds that might have pharmaceutical or material applications (Kamila, Mendoza, & Biehl, 2012).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Palanki et al. (2000) explored N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Such compounds could have implications in gene regulation and potential therapeutic applications (Palanki et al., 2000).
Synthesis of New Triazolopyrimidines
Vora and Vyas (2019) synthesized new compound series, including derivatives with similar chemical structures, which were evaluated for their antibacterial and antifungal activity. This research highlights the potential biomedical applications of these compounds in treating infections (Vora & Vyas, 2019).
Structural Studies of N-Substituted Compounds
Grossmann et al. (2003) conducted structural studies on N-substituted compounds similar to Ethanimidamide. Such studies are essential for understanding molecular interactions and properties, which are critical in designing new materials and drugs (Grossmann et al., 2003).
Gas-Phase Fragmentation Studies
Wang et al. (2015) investigated the gas-phase dissociation chemistry of protonated N,2-diphenyl-N'-(p-toluenesulfonyl) ethanimidamides, which is relevant for understanding the stability and reactivity of these compounds in various conditions, especially in mass spectrometry studies (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to exhibit numerous pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their pharmacological effects .
Result of Action
Compounds with similar structures have been found to exhibit various pharmacological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c1-2-5-19-7-11(17)18-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6H,2,5,7H2,1H3,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUACFNXZIIQVDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927260 |
Source
|
Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl](propoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanimidamide, N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxy- | |
CAS RN |
131549-75-2 |
Source
|
Record name | Ethanimidamide, N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131549752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl](propoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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